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molecular formula C13H17NO4 B8687354 Dimethyl[benzyl(methyl)amino]propanedioate CAS No. 5417-21-0

Dimethyl[benzyl(methyl)amino]propanedioate

Cat. No. B8687354
M. Wt: 251.28 g/mol
InChI Key: QREYULHETIXAPL-UHFFFAOYSA-N
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Patent
US09073821B2

Procedure details

To an acetonitrile (60 mL) solution of N-methylbenzylamine (15 mL), an acetonitrile (10 mL) solution of dimethyl bromomalonate (12 g) was added dropwise at room temperature, and the mixture was stirred for 6 hours at room temperature. Toluene (0.20 L) was added, insolubles were filtered off, and the filtrate was concentrated under reduced pressure. To the residue, toluene (0.10 L) and OH type silica gel (6.0 g) were added, and the mixture was stirred for 20 minutes at room temperature and then filtered. The filtrate was concentrated under reduced pressure to obtain dimethyl [benzyl(methyl)amino]propanedioate (pale yellow oil) (14 g, 96%).
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0.2 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(#N)C.[CH3:4][NH:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.Br[CH:14]([C:19]([O:21][CH3:22])=[O:20])[C:15]([O:17][CH3:18])=[O:16]>C1(C)C=CC=CC=1>[CH2:6]([N:5]([CH:14]([C:19]([O:21][CH3:22])=[O:20])[C:15]([O:17][CH3:18])=[O:16])[CH3:4])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
15 mL
Type
reactant
Smiles
CNCC1=CC=CC=C1
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
12 g
Type
reactant
Smiles
BrC(C(=O)OC)C(=O)OC
Step Two
Name
Quantity
0.2 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 6 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
insolubles were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue, toluene (0.10 L) and OH type silica gel (6.0 g) were added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 20 minutes at room temperature
Duration
20 min
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(C)C(C(=O)OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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